molecular formula C7H13NOS B097829 4,4,6-Trimethyl-1,3-oxazinane-2-thione CAS No. 17374-19-5

4,4,6-Trimethyl-1,3-oxazinane-2-thione

Cat. No.: B097829
CAS No.: 17374-19-5
M. Wt: 159.25 g/mol
InChI Key: JYHGFCBHXIDYOU-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,3-oxazinane-2-thione (IUPAC name) is a six-membered heterocyclic compound featuring an oxazinane ring (one oxygen atom) substituted with three methyl groups at positions 4, 4, and 6, and a thione group at position 2. Its molecular formula is C₈H₁₃NOS, and it is identified by synonyms such as Tetrahydro-4,4,6-trimethyl-2H-1,3-oxazine-2-thione and the MDL number MFCD00749180 .

Properties

IUPAC Name

4,4,6-trimethyl-1,3-oxazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-5-4-7(2,3)8-6(10)9-5/h5H,4H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHGFCBHXIDYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=S)O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389237
Record name MLS000738269
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17374-19-5
Record name Tetrahydro-4,4,6-trimethyl-2H-1,3-oxazine-2-thione
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URL https://commonchemistry.cas.org/detail?cas_rn=17374-19-5
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Record name NSC 137059
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Record name MLS000738269
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Record name NSC40809
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-1,3-oxazinane-2-thione typically involves the reaction of methyl N-(2-methylpropyl)carbamate with carbon disulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the thione group .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1,3-oxazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 4,4,6-trimethyl-1,3-oxazinane-2-thione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure facilitates the development of novel materials and chemicals.

Biology

The compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Properties : Studies indicate that it exhibits significant antibacterial activity against various bacterial strains.
  • Antifungal Activity : It has shown effectiveness against fungal pathogens, making it a candidate for developing new antifungal agents.

Medicine

Due to its unique structural features, this compound is being explored for drug development . Its potential as an enzyme inhibitor could be beneficial in therapeutic applications targeting specific diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various formulations in chemical manufacturing.

Case Studies

Several case studies highlight the potential applications of 4,4,6-trimethyl derivatives:

  • Antibacterial Efficacy : A study by Lamrhari et al. demonstrated that derivatives of oxazinane compounds exhibited significant antibacterial activity against Gram-positive bacteria. This research suggests that modifications to the thione group can enhance efficacy against resistant strains.
  • Fungal Inhibition : Research published in MDPI indicated that oxazinanethiones showed promising antifungal properties against Candida species. The study emphasized the need for further exploration into structure–activity relationships to optimize these compounds for clinical use.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-1,3-oxazinane-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,4,6-Trimethyl-1,3-oxazinane-2-thione with analogous heterocyclic compounds, focusing on structural features, synthesis, physicochemical properties, and reactivity.

Structural and Functional Group Variations

Table 1: Key Structural Differences

Compound Name Core Ring System Substituents/Functional Groups Molecular Formula Key Identifier(s)
This compound Oxazinane (O-containing) 4,4,6-Trimethyl, 2-thione C₈H₁₃NOS MFCD00749180
3-(4-Benzo[d]thiazol-2-ylphenyl)-5-aryl-1,3,5-oxadiazinane-4-thione Oxadiazinane (N,O-containing) Benzo[d]thiazol, aryl groups at positions 3 and 5 C₂₀H₁₆N₃OS₂ Synthesized via acid cyclization
4-Methyl-4H-benzo[1,4]oxazine-3-thione Benzoxazine (fused aromatic) 4-Methyl, 3-thione C₉H₇NOS Prepared using P₂S₅
N-Propanoyl-1,3-oxazinane-2-thione Oxazinane N-Propanoyl, 2-thione C₇H₁₁NO₂S IR ν 1712 cm⁻¹ (acyl C=O)
6-Hydroxy-4,4,6-trimethyl-1,3-thiazinane-2-thione Thiazinane (S-containing) 4,4,6-Trimethyl, 6-hydroxy, 2-thione C₇H₁₃NOS₂ CAS RN: 16504-29-3
4,6-Bis(2-chlorophenyl)-1,3,5-triazinane-2-thione Triazinane (N-containing) 2-chlorophenyl groups at positions 4 and 6 C₁₅H₁₃Cl₂N₃S LogP: 4.26

Key Observations :

  • Ring Systems : The oxazinane core in the target compound is distinct from thiazinane (S-atom), triazinane (N-rich), and fused benzoxazine systems. These differences influence electronic properties; for example, thiazinane’s sulfur atom enhances electron-withdrawing effects compared to oxazinane’s oxygen .
  • Substituents : Methyl groups in the target compound increase steric hindrance and hydrophobicity, whereas hydroxy (in thiazinane) or aryl groups (in oxadiazinane/triazinane) modulate solubility and π-π interactions .

Key Observations :

  • Cyclization Strategies : Acid-mediated cyclization (e.g., HCl) is common for oxadiazinanes , while P₂S₅ is used to introduce thione groups in benzoxazines .
  • Efficiency: The propanoyl derivative’s low yield (44%) suggests challenges in acylation reactions under the described conditions .
Physicochemical and Reactivity Profiles

Table 3: Comparative Properties

Compound Melting Point (°C) Solubility Trends Reactivity Highlights
This compound Not reported Likely hydrophobic Thione group prone to nucleophilic attack
4-Methyl-4H-benzo[1,4]oxazine-3-thione Not reported Moderate (aromatic fused) Enhanced stability due to aromaticity
N-Propanoyl-1,3-oxazinane-2-thione 59–61 Polar solvents (EtOAc) Acyl group enables further derivatization
6-Hydroxy-4,4,6-trimethyl-thiazinane-2-thione Not reported High (due to -OH) Potential for hydrogen bonding
4,6-Bis(2-chlorophenyl)-triazinane-2-thione Not reported Low (high LogP = 4.26) Chlorine atoms enhance electrophilicity

Key Observations :

  • Hydrophobicity : Methyl and aryl substituents (e.g., in triazinane ) reduce aqueous solubility, whereas hydroxy groups (in thiazinane ) improve it.
  • Reactivity : Thione groups across all compounds are reactive toward alkylation or metal coordination. The benzo[d]thiazol moiety in oxadiazinane derivatives may enhance binding to biological targets .

Biological Activity

4,4,6-Trimethyl-1,3-oxazinane-2-thione (CAS Number: 17374-19-5) is a heterocyclic compound characterized by a six-membered ring containing nitrogen, oxygen, and sulfur. Its unique structural features have garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NOS. The compound features a thione functional group that is crucial for its biological interactions. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and disrupting essential biological pathways.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The mechanism involves:

  • Covalent Bond Formation : The thione group can react with nucleophiles in biological systems, leading to the inhibition of target proteins or enzymes.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be beneficial in therapeutic applications targeting specific diseases .

Biological Activities

Research indicates several notable biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties , making it a candidate for further investigation in the development of new antibiotics. Its effectiveness against various bacterial strains has been documented.

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity. This property is particularly significant given the rising incidence of fungal infections resistant to conventional treatments .

Potential Applications in Drug Development

Due to its unique structural features and biological activities:

  • Drug Design : The compound is being explored as a scaffold for designing new drugs aimed at treating infections or diseases where current therapies are inadequate.
  • Research Applications : It serves as a building block for synthesizing more complex heterocycles with potential therapeutic implications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other thione-containing compounds, a comparative analysis is useful:

Compound NameStructural FeaturesNotable Biological Activities
4,4,5,6-Tetramethyl-1,3-oxazinane-2-thioneSimilar structure; different methyl positionsAntimicrobial; anti-inflammatory
3,4,4,6-Tetramethyl-1,3-oxazinane-2-thioneStructural isomer; varying methyl groupsLimited studies on biological activity
4-Methylthiazolidine-2-thioneThiazolidine ring structureAntimicrobial; potential anticancer

This table illustrates that while there are structural similarities among these compounds, their specific arrangements and functional groups lead to varied biological activities.

Case Studies

Several case studies highlight the potential applications of 4,4,6-trimethyl derivatives:

  • Antibacterial Efficacy : A study conducted by Lamrhari et al. demonstrated that derivatives of oxazinane compounds exhibited significant antibacterial activity against Gram-positive bacteria. This research suggests that modifications to the thione group can enhance efficacy against resistant strains .
  • Fungal Inhibition : Research published in MDPI indicated that oxazinanethiones showed promising antifungal properties against Candida species. The study emphasized the need for further exploration into structure–activity relationships to optimize these compounds for clinical use .

Q & A

Q. What are the challenges in scaling up laboratory synthesis protocols to pilot-scale production?

  • Methodological Answer : Key challenges include:
  • Heat Transfer : Exothermic reactions require jacketed reactors for temperature control.
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.
  • Byproduct Management : Optimize quenching steps to minimize sulfur-containing waste .

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